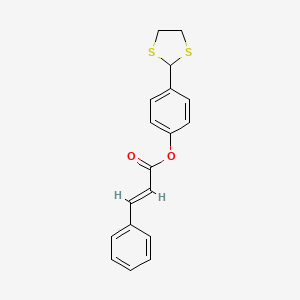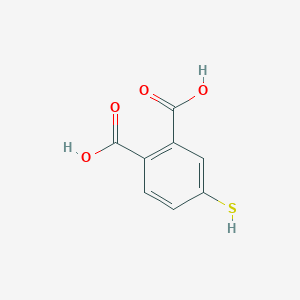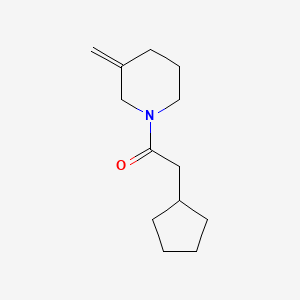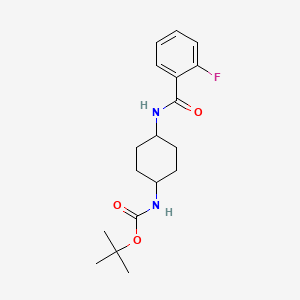
2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 315.83 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide is not fully understood. However, studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, through the suppression of the NF-κB signaling pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Furthermore, this compound has been shown to induce apoptosis in cancer cells and can also inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide in lab experiments is its potent anti-inflammatory and anti-cancer activity. Furthermore, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide. One of the significant future directions is the development of new anti-inflammatory and anti-cancer drugs based on this compound. Furthermore, researchers can investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, researchers can explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide can be achieved through a multistep process. The first step involves the reaction of 2-naphthol with 2-bromo-2-methylpropane in the presence of potassium carbonate to form 2-(2-methylpropyl)naphthalene-1-ol. The second step involves the reaction of the obtained product with chloroacetyl chloride in the presence of triethylamine to form 2-Chloro-N-(2-methylpropyl)naphthalene-1-acetamide. Finally, the last step involves the reaction of 2-Chloro-N-(2-methylpropyl)naphthalene-1-acetamide with ammonia in the presence of ethanol to form this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have demonstrated that this compound exhibits potent anti-inflammatory activity and can be used to develop new anti-inflammatory drugs. Furthermore, this compound has also been shown to have anti-cancer activity and can be used to develop new chemotherapeutic agents.
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12(2)11-18(16(19)10-17)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKGQSOAYKXORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)
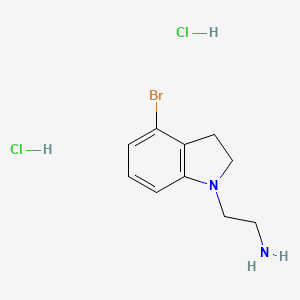
![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B2545504.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)
![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)

![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)
